1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate

Description

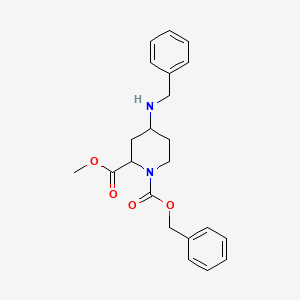

1-O-Benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate (CAS: 180609-56-7) is a piperidine-based compound featuring dual ester groups at positions 1 and 2, a benzylamino substituent at position 4, and a benzyl-protected carbamate (Cbz) group. The compound is identified under synonyms such as Methyl N-Cbz-piperidine-2-carboxylate and FC1312 . Its safety profile includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) under GHS classifications .

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-27-21(25)20-14-19(23-15-17-8-4-2-5-9-17)12-13-24(20)22(26)28-16-18-10-6-3-7-11-18/h2-11,19-20,23H,12-16H2,1H3 |

InChI Key |

XQJIOOAYVYOAAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are commonly used reagents for these steps.

Formation of the Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions involving suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

A. 1-Benzyl 2-tert-Butyl Piperidine-1,2-Dicarboxylate (CAS: 71170-89-3)

B. Piperidine-1,4-Dicarboxylate Derivatives (CAS: 2365228-60-8, 35671-72-8)

- Structural Differences: Feature 2,5-dioxopyrrolidin-1-yl substituents instead of benzylamino groups.

- Functional Impact: The dioxopyrrolidinyl group may enhance cross-linking reactivity in polymer synthesis, contrasting with the nucleophilic benzylamino group in the target compound .

Piperazine Derivatives

(R)-1-Benzyl 2-Methyl Piperazine-1,2-Dicarboxylate (CAS: 1217598-28-1)

- Core Structure : Piperazine ring (6-membered, two nitrogen atoms) vs. piperidine (6-membered, one nitrogen).

- Molecular Weight : 278.30 g/mol (C14H18N2O4), slightly lighter than the target compound’s estimated mass (~307 g/mol for C16H20N2O4) .

Pyrrolidine Derivatives

A. 1-O-Benzyl 2-O-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate (CAS: 16217-15-5)

- Core Structure : 5-membered pyrrolidine ring with a ketone group at position 4.

- Functional Impact: The 4-oxo group introduces electrophilic character, enabling conjugate addition reactions, unlike the benzylamino group’s nucleophilic properties in the target compound .

B. 1-O-Benzyl 2-O-Methyl (2S,4R)-4-Hydroxypyrrolidine-1,2-Dicarboxylate (PubChem CID: 688411)

- Structural Differences : Hydroxyl group at position 4 and (2S,4R) stereochemistry.

Cyclohexene and Non-Heterocyclic Analogues

Diethyl 4-(2-(Benzylamino)-1,1-Difluoro-2-Oxoethyl)cyclohex-4-ene-1,2-Dicarboxylate (3b, 3c)

- Core Structure : Cyclohexene ring instead of piperidine.

- Functional Impact: The difluoro and oxoethyl groups introduce strong electron-withdrawing effects, altering reactivity in Diels-Alder or metathesis reactions compared to the target compound’s benzylamino-piperidine scaffold .

Comparative Data Table

*Estimated based on structural similarity.

Key Findings and Implications

- Steric and Electronic Effects: Substituents like tert-butyl (bulk) or oxo (electron-withdrawing) significantly alter reactivity and physical properties compared to the benzylamino group in the target compound .

- Biological Relevance : Piperazine derivatives (e.g., CAS 1217598-28-1) may exhibit improved solubility due to additional nitrogen, whereas pyrrolidine derivatives (e.g., CAS 16217-15-5) could serve as electrophilic intermediates .

- Safety Profiles : The target compound shares acute toxicity and irritation hazards with analogues like CAS 71170-89-3, emphasizing the need for careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.